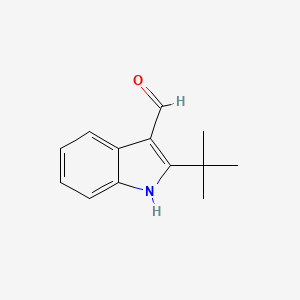
4-ブロモ-1H-インドール-3-カルボニトリル
概要
説明
4-Bromo-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by a bromine atom at the fourth position and a nitrile group at the third position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals due to their diverse biological activities .
科学的研究の応用
4-Bromo-1H-indole-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a building block for developing pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Indole derivatives, which include 4-bromo-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . One potential target could be the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in the development of Down syndrome and Alzheimer’s disease .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, they can inhibit viral replication in the antiviral pathway .
Pharmacokinetics
Indole derivatives are generally known for their high solubility and bioavailability .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Like other indole derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
4-Bromo-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-bromo-1H-indole-3-carbonitrile, have been shown to exhibit inhibitory activity against certain kinases, such as DYRK1A . This interaction can modulate signaling pathways and cellular processes, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of 4-bromo-1H-indole-3-carbonitrile on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells, inhibit viral replication, and modulate immune responses . Specifically, 4-bromo-1H-indole-3-carbonitrile may impact the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-bromo-1H-indole-3-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with kinases like DYRK1A can result in the inhibition of kinase activity, thereby altering downstream signaling pathways . Additionally, 4-bromo-1H-indole-3-carbonitrile may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-bromo-1H-indole-3-carbonitrile in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have indicated that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation products of 4-bromo-1H-indole-3-carbonitrile may also have distinct biological activities, which can influence the overall effects of the compound over time.
Dosage Effects in Animal Models
The effects of 4-bromo-1H-indole-3-carbonitrile vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects of 4-bromo-1H-indole-3-carbonitrile is essential for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-Bromo-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 4-bromo-1H-indole-3-carbonitrile within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 4-bromo-1H-indole-3-carbonitrile in certain tissues or cellular compartments can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 4-bromo-1H-indole-3-carbonitrile can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 4-bromo-1H-indole-3-carbonitrile is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indole-3-carbonitrile typically involves the bromination of indole derivatives. One common method includes the reaction of 4-bromo-1H-indole with isocyanate de chlorosulfonyle in acetonitrile at low temperatures, followed by treatment with triethylamine . This method ensures high yields and purity of the desired product.
Industrial Production Methods: Industrial production of 4-bromo-1H-indole-3-carbonitrile often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 4-Bromo-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to amines or oxidized to carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted indoles.
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
類似化合物との比較
Indole-3-carbonitrile: Shares the indole core but lacks the bromine atom.
4-Bromo-1H-indole: Similar structure but without the nitrile group.
1H-Indole-3-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 4-Bromo-1H-indole-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and biological properties.
特性
IUPAC Name |
4-bromo-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIGAISGWPTELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376827 | |
| Record name | 4-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903131-13-5 | |
| Record name | 4-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-indole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
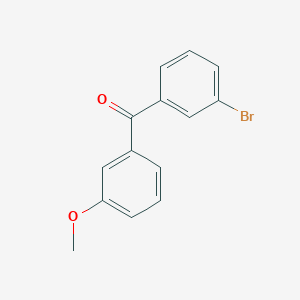
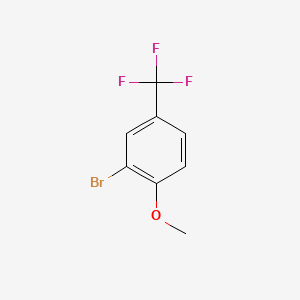
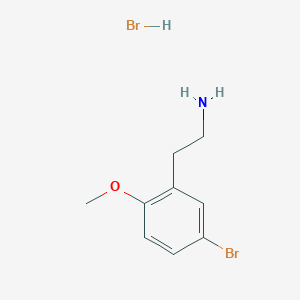
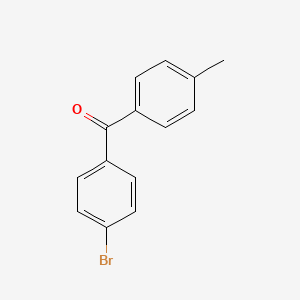


![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)
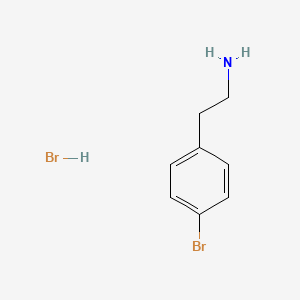
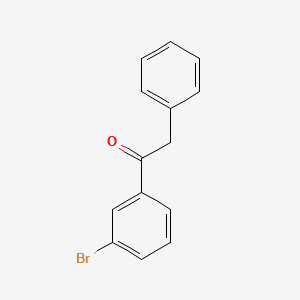
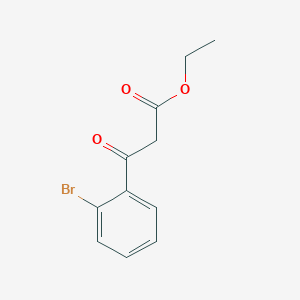
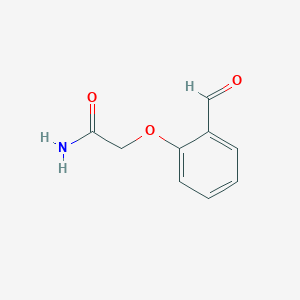
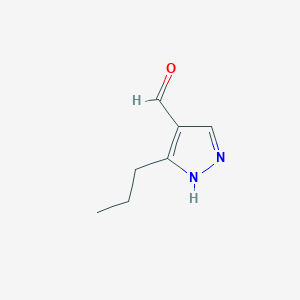
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)
